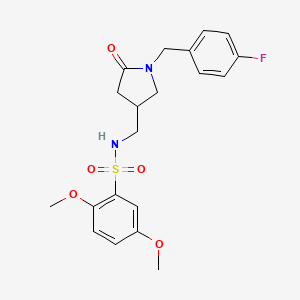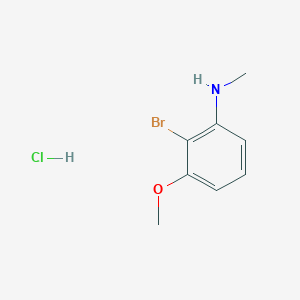![molecular formula C18H14N4OS B2642059 1-(4-methylphenyl)-3-[2-(2-propynylsulfanyl)-4-pyrimidinyl]-4(1H)-pyridazinone CAS No. 478077-71-3](/img/structure/B2642059.png)
1-(4-methylphenyl)-3-[2-(2-propynylsulfanyl)-4-pyrimidinyl]-4(1H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-methylphenyl)-3-[2-(2-propynylsulfanyl)-4-pyrimidinyl]-4(1H)-pyridazinone, also known as P2X7 receptor antagonist, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has gained significant attention due to its ability to inhibit the P2X7 receptor, which is involved in several biological processes, including inflammation, immune response, and cell death.
Scientific Research Applications
Herbicide Mechanism of Action : Substituted pyridazinone compounds have been studied for their herbicidal properties. Specifically, they inhibit the Hill reaction and photosynthesis in plants, accounting for their phytotoxicity. Such compounds are weaker inhibitors than atrazine but possess additional properties like resistance to metabolic detoxication in plants and interference with chloroplast development (Hilton et al., 1969).
Gastric Antisecretory and Antiulcer Activities : Derivatives of 3(2H)-pyridazinone with a 2-cyanoguanidine moiety have been synthesized and evaluated for their gastric antisecretory and antiulcer activities. These compounds are neither histamine H2 receptor inhibitors nor anticholinergic agents (Yamada et al., 1983).
Cardiovascular Pharmacology : A series of [4-(substituted-amino)phenyl]pyridazinones have shown potent inotropic activity, indicating potential use in cardiovascular pharmacology. These compounds demonstrated positive inotropic activity along with vasodilating effects, making them significant for cardiac contractility studies (Okushima et al., 1987).
Antimicrobial Applications : Pyrimidine derivatives incorporated into surface coatings like polyurethane varnish have demonstrated effective antimicrobial properties against various microbial strains. This application showcases the compound's potential in enhancing the antimicrobial effectiveness of surface coatings and inks (El‐Wahab et al., 2015).
Neurodegenerative and Neuropsychiatric Diseases : A study involving a set of 3-aminopyrazolo[3,4-d]pyrimidinones explored their role as phosphodiesterase 1 (PDE1) inhibitors. These compounds showed promise in treating cognitive deficits associated with schizophrenia and Alzheimer's disease, demonstrating the compound's relevance in central nervous system disorders (Li et al., 2016).
Antibacterial Activity of Heterocyclic Compounds : Research on nitrogen-carbon-linked (azolylphenyl)oxazolidinones, which include pyridazinone derivatives, has shown effectiveness against Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis. This highlights the antibacterial potential of these compounds (Genin et al., 2000).
properties
IUPAC Name |
1-(4-methylphenyl)-3-(2-prop-2-ynylsulfanylpyrimidin-4-yl)pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c1-3-12-24-18-19-10-8-15(20-18)17-16(23)9-11-22(21-17)14-6-4-13(2)5-7-14/h1,4-11H,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQKVRMZOGAQOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NC=C3)SCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-3-[2-(2-propynylsulfanyl)-4-pyrimidinyl]-4(1H)-pyridazinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)but-2-enamide](/img/structure/B2641976.png)
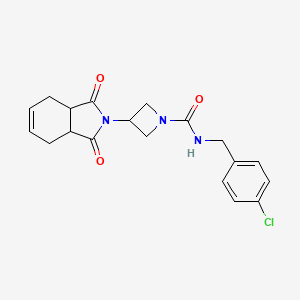
![4-Bromo-10-(4-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2641979.png)

![1-(benzo[d]thiazol-2-yl)-N-(4-(furan-2-yl)thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2641983.png)
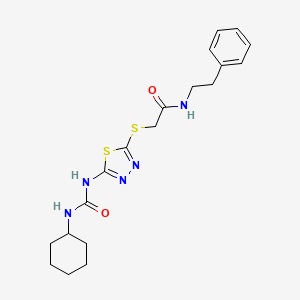
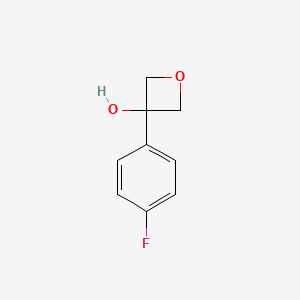
![7-(4-fluorophenyl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B2641987.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2641988.png)
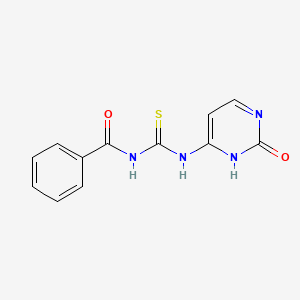
![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2641991.png)
